甘油-甘露-庚糖

描述

Synthesis Analysis

The synthesis of glycero-manno-heptose and its derivatives, such as l-glycero- and d-glycero-d-manno-heptose, is complex, involving multiple steps and requiring precise control over the stereochemistry. One approach uses l-lyxose and d-ribose as starting materials, featuring diastereoselective Mukaiyama-type aldol reactions as key steps (Wang et al., 2020). Another method disclosed a highly practical synthesis of crystalline 1,2,3,4,6,7-hexa-O-acetyl-l-glycero-α-d-manno-heptopyranose starting from l-lyxose, demonstrating scalability and yielding a significant amount of the target compound (Stanetty & Baxendale, 2015).

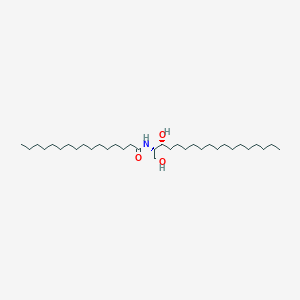

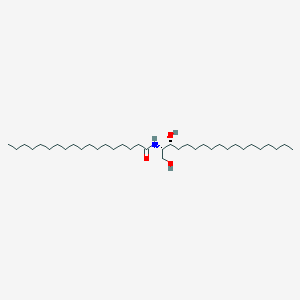

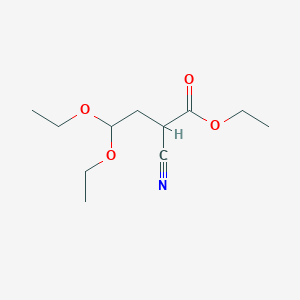

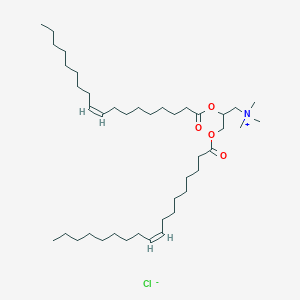

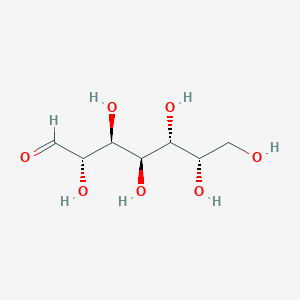

Molecular Structure Analysis

Glycero-manno-heptose's structure is integral to its function in bacterial LPS, where its specific stereochemistry is crucial for the proper assembly of the LPS core region. The synthesis and structural elucidation of various heptose derivatives, including d-glycero-d-manno-heptose 1,7-bisphosphate (HBP), reveal insights into its molecular framework and its role in bacterial virulence and immune response modulation (Zou et al., 2020).

Chemical Reactions and Properties

Glycero-manno-heptose undergoes various chemical transformations crucial for its biosynthesis and incorporation into LPS structures. These include phosphorylation, epimerization, and activation reactions, which are facilitated by a suite of bacterial enzymes. Studies on enzymes such as ADP-D-glycero-β-D-manno-heptose 6-epimerase highlight the complexity of these biochemical pathways (Deacon et al., 2000).

Physical Properties Analysis

The physical properties of glycero-manno-heptose, such as crystallinity and solubility, are influenced by its chemical structure and the presence of functional groups. For example, the synthesis of crystalline forms of the sugar demonstrates its stability and potential for use in various studies and applications (Stanetty & Baxendale, 2015).

Chemical Properties Analysis

The chemical behavior of glycero-manno-heptose, including its reactivity towards specific reagents and its role in the formation of glycosidic bonds, is fundamental to its biological function. The stereocontrolled synthesis of heptose derivatives illustrates the importance of its chemical properties in determining the structure and function of bacterial LPS (Crich & Banerjee, 2005).

科学研究应用

细菌多糖中的生物合成:哈德尔斯顿和劳舍尔 (2019) 在 "Biochemistry" 中的一项研究成功地利用来自弯曲杆菌的酶合成了 GDP-D-甘油-α-D-甘露-庚糖,从而能够表征其荚膜多糖中的复杂碳水化合物。这对于理解细菌多糖的分子结构具有重要意义 (Huddleston & Raushel, 2019).

抗生素和疫苗的合成策略:舒斯特等人 2020 年在 "Frontiers in Chemistry" 中的一项研究提出了一种简单且通用的合成策略,用于区分 L-甘油和 D-甘油-D-甘露庚糖支架。这可以促成新的抗生素和疫苗的开发 (Suster et al., 2020).

先天免疫激动剂:阿德科亚等人 (2018) 在 "The Journal of Immunology" 中发现,D-甘油-β-D-甘露-庚糖 1-磷酸 (β-HMP) 是一种先天免疫激动剂,可以很容易地合成。这扩大了革兰氏阴性 ADP-庚糖生物合成的代谢物谱,并可能对免疫学研究产生影响 (Adekoya et al., 2018).

在细菌脂多糖中的作用:格罗诺等人 (2001) 在 "Journal of Endotoxin Research" 中的研究发现,ADPL-甘油-D-甘露-庚糖吡喃糖是唯一被大肠杆菌中的庚糖基转移酶 I 和 II 接受的底物。这提供了对这些酶的结构和功能的见解,这些酶在脂多糖的生物合成中至关重要 (Gronow et al., 2001).

在抗菌化合物中的潜力:瓦尔瓦诺、梅斯纳和科斯马 (2002) 在 "Microbiology" 中阐明了细菌糖蛋白和细胞表面多糖中核苷酸活化的甘油-甘露-庚糖前体的完整生物合成途径。这为开发新型抗菌化合物开辟了可能性 (Valvano, Messner, & Kosma, 2002).

安全和危害

未来方向

属性

IUPAC Name |

(2S,3S,4R,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMPEPLWKRVLD-BIVRFLNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195662 | |

| Record name | glycero-manno-Heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

glycero-manno-Heptose | |

CAS RN |

4305-74-2 | |

| Record name | glycero-manno-Heptose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004305742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | glycero-manno-Heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。